molecular formula C7H2Br2F4 B6325180 3,5-Dibromo-4-fluorobenzotrifluoride CAS No. 109919-28-0

3,5-Dibromo-4-fluorobenzotrifluoride

Cat. No.: B6325180
CAS No.: 109919-28-0
M. Wt: 321.89 g/mol
InChI Key: VCTWLGNWWUNYIJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Br2F4 It is a derivative of benzotrifluoride, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and a fluorine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:

    Bromination: Benzotrifluoride is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. Solvent-free methods are also explored to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted benzotrifluoride derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydro derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3,5-Dibromo-4-fluorobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-chlorobenzotrifluoride
  • 3,5-Dibromo-4-methylbenzotrifluoride
  • 3,5-Dibromo-4-nitrobenzotrifluoride

Uniqueness

3,5-Dibromo-4-fluorobenzotrifluoride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

1,3-dibromo-2-fluoro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTWLGNWWUNYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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